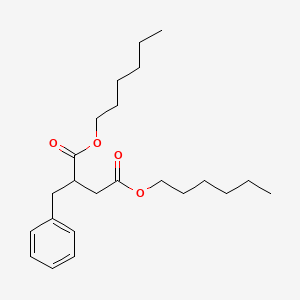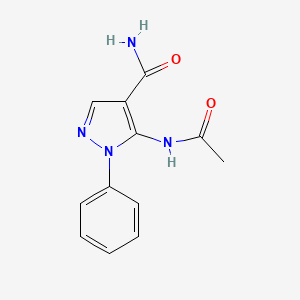
5-Acetamido-1-phenylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetamido-1-phenylpyrazole-4-carboxamide is an organic compound with the molecular formula C10H10N4O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-1-phenylpyrazole-4-carboxamide typically involves the reaction of 1-phenylpyrazole-4-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamido group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetamido-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetamido and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
5-Acetamido-1-phenylpyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Acetamido-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-phenylpyrazole-4-carboxamide: A closely related compound with similar structural features.
1-Phenylpyrazole-4-carboxylic acid: Another related compound that serves as a precursor in the synthesis of 5-Acetamido-1-phenylpyrazole-4-carboxamide.
Uniqueness
This compound is unique due to its specific acetamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where it can serve as a versatile scaffold for drug design.
Propriétés
Numéro CAS |
5417-93-6 |
|---|---|
Formule moléculaire |
C12H12N4O2 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
5-acetamido-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H12N4O2/c1-8(17)15-12-10(11(13)18)7-14-16(12)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,18)(H,15,17) |
Clé InChI |
BMFXZPHICZPBEM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=NN1C2=CC=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid](/img/structure/B14730360.png)
![1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene](/img/structure/B14730362.png)
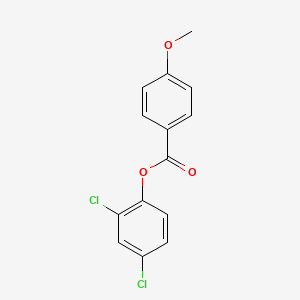
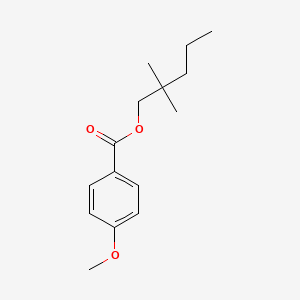
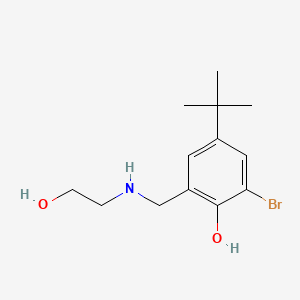
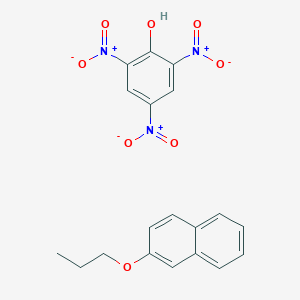
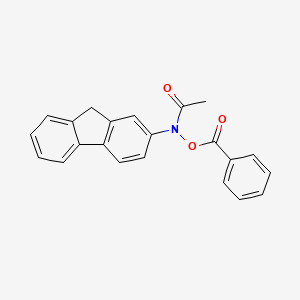
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14730400.png)
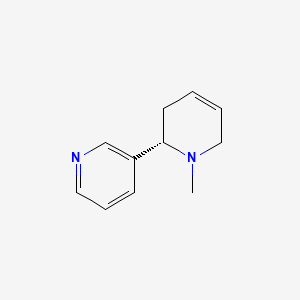
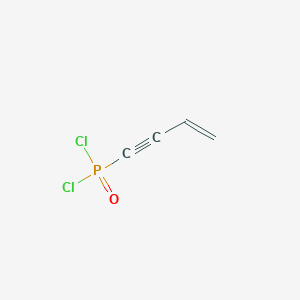
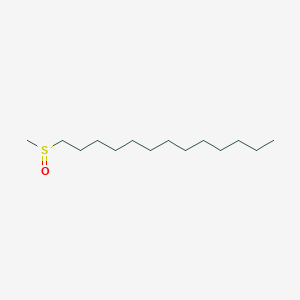
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14730429.png)
